

The Multifaceted Biological Activities of Benzofuran-2-Carboxylic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Benzofuran-2-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Among its derivatives, **benzofuran-2-carboxylic acid** and its analogues have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in ongoing research and drug development efforts.

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzofuran-2-carboxylic acid derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of human cancer cell lines. [1] Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of NF-κB Transcriptional Activity

A series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated potent cytotoxic activities against various cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers.^[1] These compounds were also found to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.^[1] The lead compound, **benzofuran-2-carboxylic acid** N-(4'-hydroxy)phenylamide, exhibited both outstanding anticancer and NF-κB inhibitory activity, suggesting a promising avenue for developing novel anticancer agents that function by inactivating NF-κB.^[1]

Pim-1 Kinase Inhibition

Novel **benzofuran-2-carboxylic acids** have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene serine/threonine kinase involved in cell cycle progression and apoptosis.^{[2][3]} These compounds demonstrate potent inhibition of both Pim-1 and Pim-2 in enzyme assays and exhibit good selectivity for the Pim kinase family.^[2] X-ray crystallography has revealed that the carboxylic acid and amino groups of these inhibitors form crucial salt-bridge and hydrogen bond interactions within the Pim-1 binding site.^[2]

Lymphoid Tyrosine Phosphatase (LYP) Inhibition

Benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of a new series of LYP inhibitors.^[4] LYP is a critical negative regulator of T-cell activation, and its inhibition can enhance antitumor immunity.^[4] The most active compounds in this series reversibly inhibit LYP with high selectivity and regulate the T-cell receptor (TCR) signaling pathway.^[4] In preclinical models, these inhibitors have been shown to significantly suppress tumor growth by boosting antitumor immunity, including the activation of T-cells and the inhibition of M2 macrophage polarization.^[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activities of selected **benzofuran-2-carboxylic acid** derivatives against various human cancer cell lines.

Compound Class	Cancer Cell Line	IC50 (µM)	Reference
Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid	A549 (Lung)	0.858	[5]
Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid	MCF-7 (Breast)	2.07	[5]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives	HCT-116 (Colon)	0.87	[6]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives	HeLa (Cervical)	0.73	[6]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives	A549 (Lung)	0.57	[6]
Oxindole-based benzofuran hybrids	MCF-7 (Breast)	2.27 - 12.9	[6]
Oxindole-based benzofuran hybrids	T-47D (Breast)	3.82 - 9.7	[6]
Benzofuran-based carboxylic acids	hCA I (off-target)	4.5 - >100	[7]
Benzofuran-based carboxylic acids	hCA IX (target)	Selective Inhibition	[7]
Benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives	A2780 (Ovarian)	11 - 12	[8]

Antimicrobial Activity: A Broad Spectrum of Action

Benzofuran-2-carboxylic acid derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]

Antibacterial and Antifungal Efficacy

Substitutions at the C-3 and C-6 positions of the benzofuran ring have been shown to greatly impact antibacterial activity and strain specificity.[9] For instance, compounds bearing a hydroxyl group at the C-6 position exhibit excellent antibacterial activities against all tested strains.[9] Furthermore, benzofuran carbohydrazide has displayed excellent activity against *E. coli* and *S. aureus*, while benzofuran carboxylic acid has shown remarkable activity against *P. aeruginosa* and *S. pyogenes*.[10] Some derivatives have also shown promising antifungal activity, in some cases exceeding that of the reference drug fluconazole.[10]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MIC) of selected **benzofuran-2-carboxylic acid** derivatives against various microbial strains.

Compound Class	Microbial Strain	MIC (µg/mL)	Reference
Benzofuran-5-ol derivatives	Various bacterial strains	0.78 - 6.25	[9]
Fused benzofuran derivatives	<i>P. chinchori</i>	25	[9]
Fused benzofuran derivatives	<i>A. fumigatus</i>	25	[9]
Fused benzofuran derivatives	<i>P. wortmanni</i>	100	[9]
Aza-benzofuran derivatives	<i>Salmonella typhimurium</i>	12.5	[11]
Aza-benzofuran derivatives	<i>Escherichia coli</i>	25	[11]
Aza-benzofuran derivatives	<i>Staphylococcus aureus</i>	12.5	[11]
Oxa-benzofuran derivatives	<i>Penicillium italicum</i>	12.5	[11]
Oxa-benzofuran derivatives	<i>Colletotrichum musae</i>	12.5 - 25	[11]
Benzofuran amide derivatives	Gram-positive & Gram-negative bacteria	as low as 6.25	[12]
3- Benzofurancarboxylic acid derivatives	Gram-positive bacteria	50 - 200	[13]
3- Benzofurancarboxylic acid derivatives	<i>Candida</i> strains	100	[13]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Benzofuran-2-carboxylic acid derivatives also possess notable anti-inflammatory properties. [12][14] These compounds have been shown to act through various mechanisms, including the inhibition of nitric oxide (NO) production and the modulation of cyclooxygenase (COX) pathways.[11][14]

Inhibition of Nitric Oxide Production

Certain aza-benzofuran compounds have demonstrated anti-inflammatory activity by inhibiting nitric oxide release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, with IC₅₀ values in the micromolar range.[11] Docking studies have suggested that these compounds fit well within the active site of murine inducible nitric oxide synthase (iNOS).[11]

Cyclooxygenase (COX) Inhibition

Derivatives of anthranilic acid, a known class of COX inhibitors, have been modified to incorporate a benzofuran moiety in place of the benzene ring.[14] Further modification of the carboxylic acid to an oxadiazole has been shown to increase anti-inflammatory activity, suggesting a potential for developing balanced dual inhibitors of COX and 5-Lipoxygenase (5-LOX).[14]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of selected **benzofuran-2-carboxylic acid** derivatives.

Compound	Assay	IC50 (μM)	Reference
Aza-benzofuran derivative 1	NO inhibition in RAW 264.7 cells	17.3	[11]
Aza-benzofuran derivative 4	NO inhibition in RAW 264.7 cells	16.5	[11]
Benzofuran amide derivative 6b	Carageenan-induced paw edema inhibition (%) at 2h	71.10%	[12]
Benzofuran amide derivative 6a	Carageenan-induced paw edema inhibition (%) at 2h	61.55%	[12]

Experimental Protocols

The synthesis of **benzofuran-2-carboxylic acid** and its derivatives can be achieved through various established methods. Below are generalized protocols for common synthetic routes and biological assays.

General Synthesis of Benzofuran-2-Carboxylic Acids via Perkin Rearrangement

The Perkin rearrangement provides an efficient route to **benzofuran-2-carboxylic acids** from 3-halocoumarins.[\[15\]](#)

- **Reactant Preparation:** Dissolve the substituted 3-halocoumarin in a suitable alcohol, such as ethanol or methanol.
- **Base Addition:** Add a base, typically sodium hydroxide or potassium hydroxide, to the solution.
- **Reaction:** The reaction mixture is typically stirred at room temperature or heated under reflux. Microwave-assisted conditions can significantly reduce reaction times.[\[15\]](#)

- Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the **benzofuran-2-carboxylic acid**.
- Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent.

Synthesis of Benzofuran-2-Carboxamides

Amide derivatives are commonly synthesized from the corresponding carboxylic acid.[\[16\]](#)

- Acid Activation: The **benzofuran-2-carboxylic acid** is activated, for example, by conversion to the acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as HATU.[\[16\]](#)
- Amine Coupling: The activated acid is then reacted with the desired amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an inert solvent like dichloromethane or dimethylformamide.
- Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5][17]

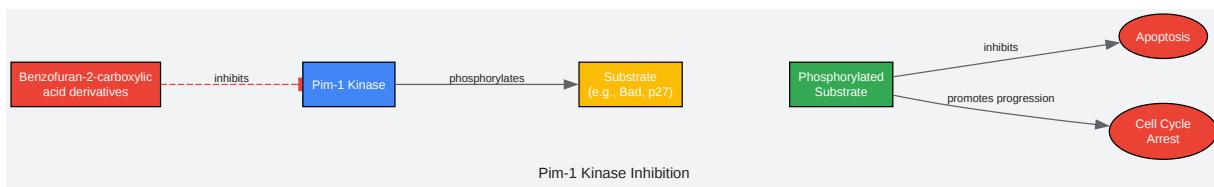
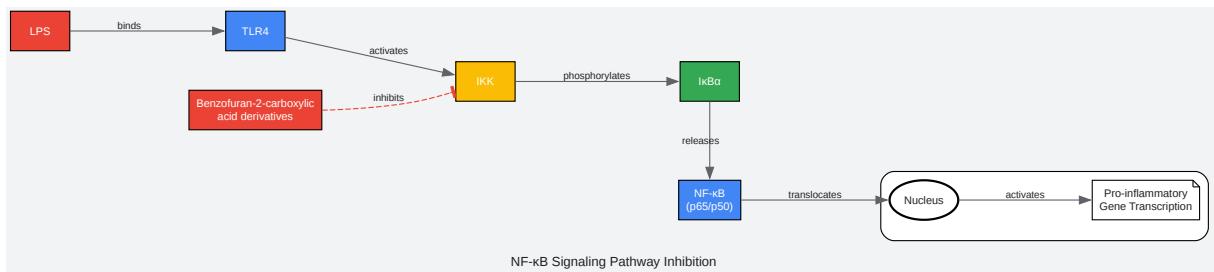
Antimicrobial Susceptibility Testing (Broth Microdilution)

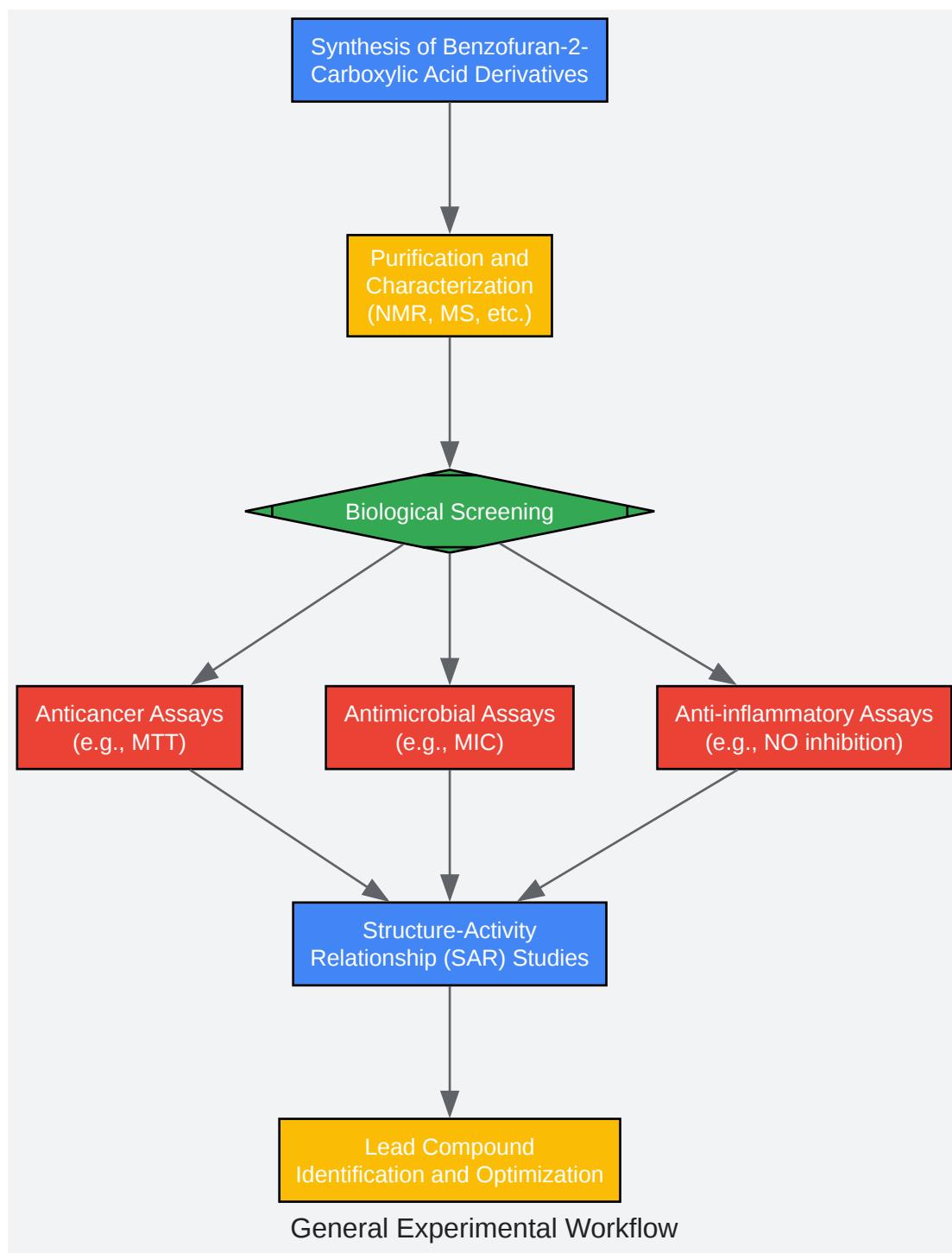
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
- Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the study of **benzofuran-2-carboxylic acid** derivatives can aid in understanding their mechanisms of action and the experimental approaches used for their investigation.



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